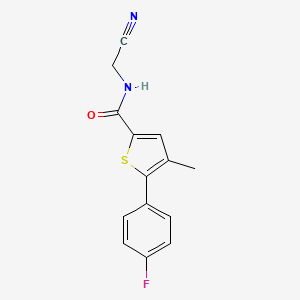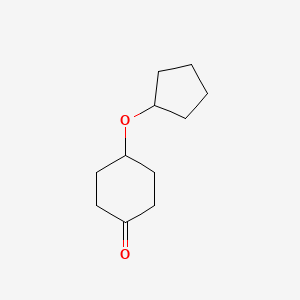
4-(Cyclopentyloxy)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Cyclopentyloxy)cyclohexan-1-one” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that cyclohexanone, a related compound, is a six-carbon cyclic molecule with a ketone functional group2.
Synthesis Analysis
There are no specific synthesis methods available for “4-(Cyclopentyloxy)cyclohexan-1-one”. However, a related compound, cyclohexanone, can be synthesized through various methods3. For instance, a practical route to 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one was developed, featuring the use of inexpensive starting materials/reagents and readily attainable reaction conditions4.Molecular Structure Analysis
The molecular structure of “4-(Cyclopentyloxy)cyclohexan-1-one” is not readily available. However, cyclohexanone, a related compound, is a six-carbon cyclic molecule with a ketone functional group2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “4-(Cyclopentyloxy)cyclohexan-1-one”. However, cyclohexane, a related compound, is known for its stability and unique conformation5.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Cyclopentyloxy)cyclohexan-1-one” are not readily available. However, cycloalkanes, a related class of compounds, have the general formula CnH2n6.Applications De Recherche Scientifique
Synthesis and Conformational Studies
A study by Maurinsh et al. (1997) focuses on the synthesis and conformational analysis of cyclohexane nucleosides, demonstrating the application of cyclohexane derivatives in the design and development of nucleoside analogs, although the specific compound 4-(Cyclopentyloxy)cyclohexan-1-one was not directly mentioned. The research provides insights into the structural requirements for antiviral activity, highlighting the importance of conformation in drug design (Maurinsh et al., 1997).
Epoxyvinyltriflate Stereotetrads Synthesis
Evarts and Fuchs (1999) describe the transformation of 4-Hydroxy cyclohex-2-en-1-one into a family of highly oxygenated cyclohexyl epoxyvinyltriflates, showcasing the compound's utility in complex organic synthesis. This process involves epoxidation and rearrangement steps, demonstrating the compound's versatility as a synthetic intermediate (Evarts & Fuchs, 1999).
Conversion to 1,4-Cyclohexanedimethanol
Danfeng et al. (2016) explored the conversion of bis(2-hydroxyethylene terephthalate) into 1,4-Cyclohexanedimethanol (CHDM), a valuable monomer for the polymer industry, using RuPtSn/Al2O3 catalysts. This study exemplifies the role of cyclohexane derivatives in sustainable chemical processes, particularly in recycling and value addition to waste materials (Danfeng et al., 2016).
Gas-phase Reactions with .beta.-Phellandrene
Hakola et al. (1993) identified 4-Isopropyl-2-cyclohexen-1-one as a product of gas-phase reactions of β-phellandrene with OH radicals and ozone. This research highlights the environmental and atmospheric chemistry applications of cyclohexanone derivatives, providing insights into the oxidative pathways of volatile organic compounds in the atmosphere (Hakola et al., 1993).
Discovery of Inhibitors
Lin et al. (2000) discovered 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one as a potent, non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, demonstrating the compound's potential in herbicide development. This work illustrates the bioorganic applications of cyclohexanone derivatives in identifying new active molecules for agricultural chemistry (Lin et al., 2000).
Safety And Hazards
The safety and hazards of “4-(Cyclopentyloxy)cyclohexan-1-one” are not readily available. However, it’s always important to handle chemical compounds with care and follow safety guidelines7.
Orientations Futures
There are no specific future directions available for “4-(Cyclopentyloxy)cyclohexan-1-one”. However, related compounds such as cyclohexanone have been used in the synthesis of jet fuel range high-density polycycloalkanes8.
Please note that the information provided is based on the closest available compounds due to the lack of specific information on “4-(Cyclopentyloxy)cyclohexan-1-one”. For more accurate information, further research and analysis would be required.
Propriétés
IUPAC Name |
4-cyclopentyloxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h10-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORTZLWQAQITMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)cyclohexan-1-one | |
CAS RN |
1566478-08-7 |
Source


|
| Record name | 4-(cyclopentyloxy)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one](/img/structure/B2711170.png)
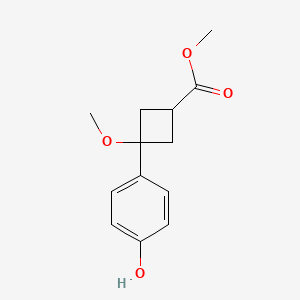
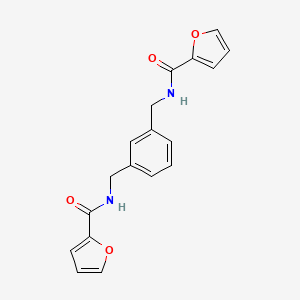
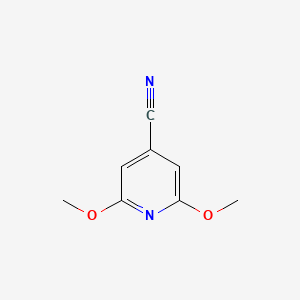
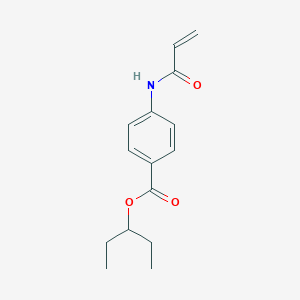
![5-(Benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2711177.png)
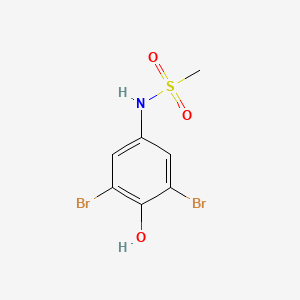

![3-[(2-Ethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2711181.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2711182.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2711184.png)
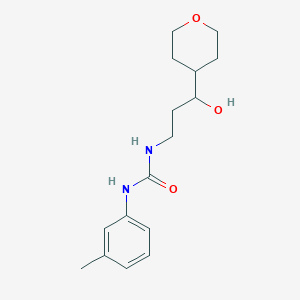
![N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2711190.png)
